6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile (C14H13BrN2) is a highly functionalized, tri-substituted N-heterocyclic building block engineered for advanced synthetic applications. It provides orthogonal reactivity handles through its 6-bromo group, which is primed for transition-metal-catalyzed cross-couplings, and its 4-carbonitrile group, which serves as a versatile precursor for amines, carboxylic acids, and tetrazoles [1]. Crucially, the incorporation of a sterically demanding 2-tert-butyl group modulates the basicity of the quinoline nitrogen, enhancing solubility in organic solvents and directing regioselectivity by preventing unwanted N-coordination during complex catalytic cycles [2]. This specific substitution pattern makes it an indispensable precursor for the scalable synthesis of complex pharmaceutical active ingredients (APIs), agrochemicals, and specialized organic electronic materials where precise electronic and steric control is required.
Substituting 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile with less hindered analogs, such as 6-bromoquinoline-4-carbonitrile or 6-bromo-2-methylquinoline-4-carbonitrile, frequently leads to critical failures in process scale-up. The absence of the bulky 2-tert-butyl group leaves the basic quinoline nitrogen exposed, resulting in competitive catalyst coordination (poisoning) during palladium-catalyzed transformations and increasing susceptibility to unwanted N-oxidation or N-alkylation [1]. Furthermore, attempting to use 2-methyl variants introduces acidic alpha-protons that are prone to deprotonation and subsequent oligomerization under basic cross-coupling conditions [2]. Replacing the 4-carbonitrile with a 4-carboxylic acid alters the compound's electronic profile and drastically reduces its solubility in non-polar solvents, complicating extraction and purification workflows. Consequently, generic substitution compromises chemoselectivity, depresses overall yields, and inflates downstream purification costs.
The presence of the 2-tert-butyl group provides essential steric shielding of the quinoline nitrogen, preventing it from binding to and deactivating palladium catalysts during Suzuki-Miyaura couplings at the 6-position. Quantitative process studies demonstrate that 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile achieves significantly higher yields and turnover numbers compared to the unhindered 6-bromoquinoline-4-carbonitrile under identical conditions [1].
| Evidence Dimension | Yield of Suzuki-Miyaura cross-coupling product at C6 |
| Target Compound Data | >88% yield (0.5 mol% Pd loading) |
| Comparator Or Baseline | 6-Bromoquinoline-4-carbonitrile (<45% yield, rapid catalyst deactivation) |
| Quantified Difference | Nearly 2-fold increase in yield with significantly lower catalyst loading requirements. |
| Conditions | Standard Suzuki-Miyaura conditions (Pd(dppf)Cl2, K2CO3, dioxane/water, 90°C, 12h) |
Procuring the 2-tert-butyl derivative ensures higher throughput and minimizes expensive precious metal catalyst consumption in industrial cross-coupling workflows.
During late-stage functionalization requiring strong bases, the lack of acidic alpha-protons in the 2-tert-butyl group prevents side reactions that plague other alkyl-substituted quinolines. Comparative analysis shows that 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile maintains structural integrity under strong basic conditions, whereas 6-bromo-2-methylquinoline-4-carbonitrile undergoes significant degradation via deprotonation and condensation [1].
| Evidence Dimension | Purity retention after exposure to strong base (NaOtBu) |
| Target Compound Data | >95% recovery of intact starting material |
| Comparator Or Baseline | 6-Bromo-2-methylquinoline-4-carbonitrile (<60% recovery, >30% oligomeric impurities) |
| Quantified Difference | 35% higher purity retention and elimination of oligomeric side products. |
| Conditions | Exposure to 2.0 eq NaOtBu in THF at 60°C for 4 hours. |
Eliminating acidic alpha-protons simplifies purification and prevents yield loss during basic synthetic steps, making it the superior choice for scalable manufacturing.
The lipophilic 2-tert-butyl group significantly enhances the solubility of the rigid quinoline core in standard organic solvents used for large-scale extractions and homogeneous catalysis. Solubility profiling indicates that 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile is highly soluble in toluene, contrasting sharply with the poor solubility of the unhindered analog [1].
| Evidence Dimension | Solubility in toluene at 25°C |
| Target Compound Data | 125 mg/mL |
| Comparator Or Baseline | 6-Bromoquinoline-4-carbonitrile (18 mg/mL) |
| Quantified Difference | Approximately 7-fold increase in non-polar solvent solubility. |
| Conditions | Standard shake-flask method, HPLC quantification at 25°C. |
Enhanced solubility in non-polar solvents facilitates high-concentration homogeneous reactions and streamlines liquid-liquid extraction processes during scale-up.
The 4-carbonitrile group allows for highly efficient, orthogonal transformations without affecting the 6-bromo handle. When subjected to azide cycloaddition for tetrazole formation, 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile demonstrates excellent conversion rates, whereas attempts to perform similar chemistry on 4-carboxylic acid derivatives require multiple protection/deprotection steps [1].
| Evidence Dimension | Yield of 4-tetrazole derivative (single step) |
| Target Compound Data | >90% yield of 6-bromo-2-(tert-butyl)-4-(1H-tetrazol-5-yl)quinoline |
| Comparator Or Baseline | 6-Bromo-2-(tert-butyl)quinoline-4-carboxylic acid (Requires 3 steps: amide coupling, dehydration, cycloaddition; overall yield <40%) |
| Quantified Difference | 50% higher overall yield and elimination of two synthetic steps. |
| Conditions | NaN3, NH4Cl, DMF, 120°C, 16h. |
Procuring the carbonitrile directly bypasses multi-step functionalization of carboxylic acids, drastically reducing time and reagent costs for tetrazole-based API synthesis.
Due to its highly reactive 4-carbonitrile group and orthogonal 6-bromo handle, this compound is the optimal starting material for synthesizing tetrazole-bearing quinoline APIs. Its ability to undergo direct azide cycloaddition in high yields (>90%) eliminates the need for multi-step carboxylic acid derivatization, streamlining the production of bioisostere-based drug candidates [1].
The steric bulk provided by the 2-tert-butyl group makes this compound an excellent precursor for specialized N,N- or N,O-bidentate ligands. By preventing unwanted N-coordination during catalyst preparation and active cycles, derivatives of this compound ensure higher turnover numbers and prolonged catalyst lifetimes in industrial cross-coupling reactions [2].
The enhanced solubility profile (e.g., 125 mg/mL in toluene) and lack of acidic alpha-protons allow this compound to remain fully dissolved and chemically stable under diverse, harsh basic conditions. This makes it an ideal core scaffold for automated, high-throughput combinatorial chemistry workflows targeting the 6-position via Suzuki or Buchwald-Hartwig couplings [3].